(5-Chloro-2-methoxypyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-chloro-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJQXIUWWLFBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660569 | |
| Record name | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943153-22-8 | |
| Record name | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-2-methoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of biologically active molecules, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and the development of kinase inhibitors targeting critical signaling pathways.
Core Compound Data
This compound is a substituted pyridinylboronic acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structural features, including the chloro and methoxy substituents on the pyridine ring, offer opportunities for fine-tuning the electronic and steric properties of target molecules, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| CAS Number | 943153-22-8 | |
| Molecular Formula | C₆H₇BClNO₃ | [2] |
| Molecular Weight | 187.39 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Melting Point | 148-152 °C | |
| Storage | 2-8 °C | |
| SMILES | COC1=NC=C(Cl)C=C1B(O)O | |
| InChI Key | BZJQXIUWWLFBJS-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C3 position of the pyridine ring. The following is a representative experimental protocol adapted from established methods for the synthesis of similar substituted phenylboronic acids.[3]
Experimental Protocol:
Materials:
-
3-Chloro-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Lithiation: To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Role in Targeting Signaling Pathways in Drug Discovery
The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases involved in cellular signaling pathways. Aberrant signaling through pathways such as the JAK/STAT and PI3K/mTOR pathways is a hallmark of many cancers and inflammatory diseases.[5][6][7]
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[6] Its dysregulation is implicated in autoimmune disorders and malignancies.[6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7] The chloromethoxypyridine moiety present in this compound can serve as a key pharmacophore in the design of novel JAK inhibitors.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the prevalence of the chloromethoxypyridine scaffold in kinase inhibitors, makes it a compound of significant interest. The synthetic and application protocols outlined in this guide provide a solid foundation for its use in the discovery and development of novel therapeutics targeting critical disease pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 7. JAK-STAT inhibitors for the treatment of immunomediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides an in-depth overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, its primary application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Compound Properties and Specifications
This compound is a substituted pyridinylboronic acid derivative widely utilized in organic synthesis. Its unique substitution pattern makes it a valuable reagent for introducing the 5-chloro-2-methoxypyridine moiety into complex molecules, a common scaffold in biologically active compounds.[1]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Weight | 187.39 g/mol | [1] |
| Molecular Formula | C₆H₇BClNO₃ | [1] |
| CAS Number | 943153-22-8 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 148-152 °C | [1] |
| Purity | ≥95% | |
| Storage Conditions | 0-8 °C | [1] |
| InChI Key | BZJQXIUWWLFBJS-UHFFFAOYSA-N | [2] |
| Primary Application | Suzuki-Miyaura Cross-Coupling | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
An In-depth Technical Guide on (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Physicochemical Properties and Experimental Protocols
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of novel pharmaceutical agents, particularly in the synthesis of compounds for cancer research.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 943153-22-8 | [1][2] |
| Molecular Formula | C₆H₇BClNO₃ | [1] |
| Molecular Weight | 187.39 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 148-152 °C | [1] |
| Purity | ≥ 95% | [2][3] |
| Storage Conditions | 0-8 °C | [1][2] |
Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. The determination of boronic acid solubility can be complex due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of measurements.[4][5] Researchers are encouraged to determine solubility experimentally based on their specific application and solvent systems.
| Solvent | Temperature (°C) | Solubility (g/100mL) |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Determination of Solubility via the Dynamic Method
The following is a detailed protocol for determining the solubility of this compound in various organic solvents using a dynamic (synthetic) method. This method involves visually or instrumentally detecting the dissolution temperature of a solid-liquid mixture of known composition.[4][5][6]
I. Materials and Equipment
-
This compound (≥95% purity)
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, dipropyl ether)[4][6]
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement[4][6]
-
Analytical balance (accuracy ± 0.0001 g)
II. Procedure
-
Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[5][6]
-
Heating and Stirring : Place the vessel in the thermostat bath and commence rigorous stirring of the mixture.
-
Controlled Heating : Slowly increase the temperature of the thermostat bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[6]
-
Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.[4][6]
-
Determination of Dissolution Temperature : Record the temperature at which the last solid particles of the solute disappear and the solution becomes clear. This is the solid-liquid equilibrium point for the given composition.[4][6]
-
Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).
III. Considerations for Boronic Acids
-
Dehydration : Boronic acids can undergo dehydration to form boroxines, especially upon heating.[4][5] This is an equilibrium process that can be influenced by the solvent and may affect solubility measurements.[5]
-
Micelle Formation : Some boronic acids have the ability to form micellar systems, which can also complicate solubility determination.[5]
-
Reproducibility : Due to the potential for dehydration, obtaining reproducible solubility data for boronic acids can be challenging.[5] Careful control of experimental conditions is crucial.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental and synthetic applications of this compound, the following diagrams illustrate a typical solubility determination workflow and its use in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for determining solubility via the dynamic method.
Caption: Application in a Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a probable synthetic route based on established methodologies for analogous compounds, complete with a detailed, albeit constructed, experimental protocol, quantitative data, and visualizations of the chemical pathway and experimental workflow.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the chloro, methoxy, and boronic acid functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.
Chemical Properties
A summary of the key quantitative data for the final product is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 943153-22-8 | [1][2] |
| Molecular Formula | C₆H₇BClNO₃ | [1][2] |
| Molecular Weight | 187.39 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 148-152 °C | [1] |
| Purity | ≥95% - 98% | [2] |
Synthetic Pathway
The most plausible and widely employed method for the synthesis of substituted pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. In the case of this compound, a suitable starting material is 3-bromo-5-chloro-2-methoxypyridine. The bromine atom at the 3-position is selectively exchanged with lithium, followed by reaction with a borate ester to yield the desired boronic acid after acidic workup.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound based on analogous procedures for similar pyridinylboronic acids.
Materials:
-
3-Bromo-5-chloro-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous diethyl ether (Et₂O)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-chloro-2-methoxypyridine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred for 30 minutes.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent to afford this compound as a white to off-white solid.
Experimental Workflow
The general workflow for the synthesis is depicted below.
References
Spectroscopic data for (5-Chloro-2-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that serves as a crucial building block in modern organic synthesis. Its structural features, including a chlorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, make it a versatile reagent for the construction of complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a summary of its key properties, expected spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
| Property | Value |
| CAS Number | 943153-22-8 |
| Molecular Formula | C₆H₇BClNO₃ |
| Molecular Weight | 187.39 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 148-152 °C |
| Purity | ≥95% |
Spectroscopic Data
¹H NMR Spectroscopy
The expected proton NMR chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group is electron-donating, while the chlorine and boronic acid groups are electron-withdrawing.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (ortho to Boronic Acid) | 7.8 - 8.2 | d |
| Pyridine-H (para to Methoxy) | 7.2 - 7.6 | d |
| Methoxy (-OCH₃) | 3.9 - 4.2 | s |
| Boronic Acid (-B(OH)₂) | 4.5 - 6.0 (broad) | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-Cl | 130 - 135 |
| C-OCH₃ | 160 - 165 |
| C-B(OH)₂ | 125 - 130 (broad) |
| Pyridine-C (adjacent to N) | 145 - 150 |
| Pyridine-C | 120 - 140 |
| Methoxy (-OCH₃) | 50 - 60 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI) | 188.0280 [M+H]⁺, 210.0099 [M+Na]⁺ | Molecular ion with proton or sodium adduct |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methoxy) | 2850 - 2960 | Medium |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-O stretch (methoxy) | 1020 - 1250 | Strong |
| C-Cl stretch | 600 - 800 | Medium to strong |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of boronic acids like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides) which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol can help to break up these oligomers.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay if quantitative data is needed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Mass Spectrometry
Objective: To confirm the molecular weight of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted molecules.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and compare the measured m/z value with the calculated exact mass.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Applications in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
General Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
An In-depth Technical Guide to Pyridylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their ability to introduce the versatile pyridine motif into complex molecular architectures has made them invaluable tools for medicinal chemists and materials scientists. The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, influencing properties such as solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of pyridylboronic acids in cross-coupling reactions, with a focus on practical experimental protocols and quantitative data to aid in the successful design and execution of these powerful transformations.
A significant challenge in the application of pyridylboronic acids, particularly the 2-substituted isomer, is their inherent instability and propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[4] This guide will delve into the mechanistic underpinnings of this instability and present effective strategies to mitigate it, including the use of stabilized boronate esters and additives.
Synthesis of Pyridylboronic Acids and Their Derivatives
The synthesis of pyridylboronic acids can be achieved through several methods, with the choice of route often depending on the desired isomer and available starting materials. Common synthetic strategies include:
-
Halogen-Metal Exchange followed by Borylation: This is a widely used method involving the reaction of a halopyridine with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate.[5]
-
Miyaura Borylation: This palladium-catalyzed reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronate ester.[6]
-
Synthesis of Stabilized Boronates: To counteract the instability of 2-pyridylboronic acids, stabilized derivatives such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed. These reagents offer enhanced stability and allow for a slow, controlled release of the reactive boronic acid under the reaction conditions.[1][7]
The "2-Pyridyl Problem": Instability and Protodeboronation
The primary challenge encountered with 2-pyridylboronic acid is its susceptibility to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This side reaction reduces the yield of the desired cross-coupled product. The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[4]
Strategies to overcome this "2-pyridyl problem" include:
-
Use of Stabilized Boronates: MIDA boronates and other protected forms of 2-pyridylboronic acid exhibit greater stability and are less prone to premature decomposition.[7][8][9]
-
Anhydrous Reaction Conditions: Minimizing the presence of water can help to suppress protodeboronation.[6]
-
Use of Copper(I) Salts: The addition of copper(I) salts, such as CuCl, has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings involving 2-heterocyclic boronates, potentially by facilitating the transmetalation step.[2][3][10][11]
Suzuki-Miyaura Cross-Coupling Reactions: Experimental Protocols
The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction utilizing pyridylboronic acids. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, allowing for the introduction of a substituted pyridine ring into a target molecule. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Given the electron-donating methoxy group and the position of the chloro and boronic acid moieties, careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high coupling efficiency.
Key Considerations for Successful Coupling
The coupling of this compound presents several challenges that can be addressed through careful optimization of the reaction conditions:
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides and iodides, necessitating the use of highly active palladium catalysts. The electron-donating nature of the 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition.
-
Catalyst and Ligand Selection: The choice of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps in the catalytic cycle.
-
Base and Solvent System: The selection of an appropriate base and solvent is crucial for an efficient reaction. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of a small amount of water, are typically employed.[1]
Proposed Catalytic Systems
Based on successful couplings of structurally similar chloropyridines and pyridylboronic acids, the following palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.[2][3] It is advised to screen these conditions to identify the optimal system for a specific coupling partner.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 | 1 - 3 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 - 120 | 1 - 2 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 90 - 110 | 1 - 3 |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF / H₂O | 80 - 100 | 2 - 5 |
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried reaction vial, add this compound, the aryl/heteroaryl halide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
This protocol is particularly useful for less reactive aryl chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, combine this compound, the aryl/heteroaryl chloride, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for palladium catalyst system selection.
References
Application Notes and Protocols for Base Selection in the Suzuki Reaction of (5-Chloro-2-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, providing access to substituted pyridines that are of significant interest in medicinal chemistry.
A critical parameter for a successful Suzuki-Miyaura coupling is the selection of an appropriate base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1] The choice of base can profoundly influence the reaction rate, yield, and selectivity. This document provides a comprehensive guide to selecting a suitable base for the Suzuki reaction of this compound, including a comparative data summary and detailed experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. It is believed that the base activates the boronic acid by converting it into a more nucleophilic borate species (R-B(OH)₃⁻), which then readily undergoes transmetalation. The strength and nature of the base can affect the equilibrium of this activation and, consequently, the overall efficiency of the catalytic cycle.
For substrates like this compound, where the chlorine atom is less reactive than bromine or iodine, the choice of a suitable base is paramount for achieving high yields.
Comparative Analysis of Common Bases
A variety of bases are commonly employed in Suzuki-Miyaura couplings, including carbonates, phosphates, and hydroxides. The optimal base for a specific reaction depends on the substrates, catalyst system, and solvent. For the coupling of this compound with a generic aryl bromide, the following table summarizes the expected performance of different bases, based on literature for structurally similar chloropyridines.[5][6]
Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with 4-Bromotoluene
| Entry | Base (2.0 equiv.) | Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Pd(OAc)₂ | SPhos | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Toluene | 110 | 12 | 88 |
| 3 | K₂CO₃ | Pd(PPh₃)₄ | - | Toluene/H₂O (3:1) | 90 | 18 | 75 |
| 4 | Na₂CO₃ | Pd(PPh₃)₄ | - | DME/H₂O (3:1) | 85 | 24 | 68 |
| 5 | NaOH | Pd(OAc)₂ | PPh₃ | Toluene/H₂O (3:1) | 90 | 18 | 55 |
This data is representative and intended to guide the selection of a base. Actual yields may vary depending on the specific coupling partner and reaction conditions.
As indicated in the table, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for the coupling of less reactive aryl chlorides.[5][6]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different base/catalyst systems.
Protocol 1: General Procedure using K₃PO₄ and SPhos
This protocol is recommended as a starting point for achieving high yields based on the comparative data.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Cs₂CO₃ and XPhos
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Decision-making flowchart for selecting a base in Suzuki coupling.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While several bases can be employed, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), in conjunction with robust palladium-phosphine catalyst systems, are recommended as a starting point for achieving high yields, particularly when coupling with less reactive aryl chlorides. The protocols and data presented herein serve as a valuable guide for researchers, scientists, and drug development professionals in the optimization and application of this important synthetic transformation. Further screening of bases, solvents, and catalyst systems may be necessary to achieve optimal results for specific coupling partners.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Synthesis of Biarylpyridines Using (5-Chloro-2-methoxypyridin-3-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biarylpyridines is of paramount importance in medicinal chemistry and drug discovery, as this structural motif is a key component in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of these complex scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines utilizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a valuable building block for introducing a substituted pyridine ring into target molecules. The pyridine moiety, with its specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 2-position, offers unique electronic properties and multiple points for further chemical modification, making it a desirable component in the design of novel therapeutic agents.[1]
Core Concepts and Reaction Pathway
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly when dealing with less reactive aryl chlorides.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. This data provides a practical guide for substrate scope and expected outcomes.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 5-Chloro-3-(4-cyanophenyl)-2-methoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 5-Chloro-3-(4-fluorophenyl)-2-methoxypyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 4-Bromoanisole | 5-Chloro-2-methoxy-3-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
| 4 | 3-Bromopyridine | 5-Chloro-2-methoxy-3,3'-bipyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 75 |
| 5 | 2-Bromothiophene | 5-Chloro-2-methoxy-3-(thiophen-2-yl)pyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 6 | 4-Chlorotoluene | 5-Chloro-2-methoxy-3-(p-tolyl)pyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 24 | 65 |
| 7 | 1-Chloro-3-nitrobenzene | 5-Chloro-2-methoxy-3-(3-nitrophenyl)pyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 81 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the boronic acid from the corresponding bromopyridine derivative.
Materials:
-
3-Bromo-5-chloro-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dry ice/acetone bath
-
Schlenk flask and standard glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the mixture and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous layer to approximately 10 with a 1 M NaOH solution and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 4 with 1 M HCl to precipitate the boronic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biarylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
Biarylpyridine scaffolds are prevalent in a wide range of pharmacologically active molecules. The ability to synthesize diverse libraries of 3-aryl-5-chloro-2-methoxypyridines using the described protocols is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The chlorine and methoxy groups on the pyridine ring provide additional handles for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of 2-methoxypyridine have shown a broad spectrum of biological activities, including but not limited to:
-
Anticancer Agents: The pyridine scaffold is a common feature in kinase inhibitors and other anticancer drugs.
-
Antiviral and Antibacterial Agents: Substituted pyridines are integral to the structure of numerous antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The biarylpyridine motif is found in compounds targeting various CNS receptors and enzymes.
The synthesized 3-aryl-5-chloro-2-methoxypyridines can be screened for their biological activity in various assays to identify lead compounds for further development. For instance, some 2-amino-5-aryl-3-benzylthiopyridine derivatives have been evaluated as potent c-Met inhibitors, a target in cancer therapy.[2] Similarly, arylpyridine guanidine derivatives have been investigated as MSK1 inhibitors with potential applications in inflammatory diseases like asthma. The cytotoxicity of novel arylpiperazines containing a thiazole ring has also been investigated against various cancer cell lines.[3]
References
Application Notes and Protocols for (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery
Introduction
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The unique electronic and steric properties of the substituted pyridyl ring make this boronic acid an attractive component for generating novel molecular entities with potential therapeutic applications.[2]
These application notes provide a comprehensive overview of the reaction conditions for the use of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and a summary of representative reaction conditions.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organohalide (e.g., aryl, heteroaryl, or vinyl halides) or a triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4]
Key Considerations for Heteroaryl Boronic Acids:
Pyridylboronic acids, including this compound, can be prone to certain side reactions, most notably protodeborylation, where the C-B bond is cleaved by a proton source.[5] Careful selection of reaction conditions, such as the base, solvent, and temperature, is crucial to minimize this and other side reactions like homocoupling.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These conditions are based on established methodologies for similar heteroarylboronic acids and serve as a starting point for optimization. Actual yields will be substrate-dependent.
| Entry | Aryl/Heteroaryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-18 | 75-90 |
| 2 | 2-Chloropyrimidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 16-24 | 60-85 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12-16 | 70-88 |
| 4 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 8-12 | 80-95 |
| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18-24 | 65-85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure using SPhos Ligand
This protocol is suitable for a wide range of aryl and heteroaryl bromides and chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol is often effective for aryl iodides and bromides.
Materials:
-
This compound (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equiv), this compound (1.1 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of DMF and water (e.g., 4:1).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a key building block, providing access to a diverse range of substituted pyridine derivatives that are prevalent in many biologically active compounds.
The application of microwave irradiation has revolutionized the Suzuki-Miyaura coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reaction consistency. This is particularly advantageous for heteroaromatic substrates, which can be susceptible to degradation under prolonged heating. These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating significantly accelerates the reaction rate, reducing synthesis time from hours to minutes.
-
Improved Yields: The rapid and efficient heating often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, resulting in more consistent and reproducible outcomes.
-
Access to Novel Chemical Space: The speed of microwave-assisted synthesis allows for the rapid screening of a wide range of coupling partners, facilitating the exploration of novel chemical entities.
Reaction Scheme
The general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocols
The following protocols are provided as a starting point for the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Microwave reaction vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 93.7 mg).
-
Add the aryl/heteroaryl halide (0.6 mmol).
-
Add the palladium catalyst (0.025 mmol).
-
Add the base (1.0 mmol).
-
Add the solvent (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl chloride (1.1 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., t-Amyl alcohol)
-
Microwave reaction vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In a glovebox, add the palladium pre-catalyst and ligand to a 10 mL microwave reaction vial with a magnetic stir bar.
-
Add this compound (e.g., 0.3 mmol, 56.2 mg), the aryl/heteroaryl chloride (0.33 mmol), and the base (0.9 mmol).
-
Add the solvent (3 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a higher temperature (e.g., 140-150 °C) for a longer duration (e.g., 30-40 minutes).
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of substituted pyridyl boronic acids with various aryl halides, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Base on Yield
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Aryl Halide | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 | 20 | 4-Bromotoluene | 85-95 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 130 | 25 | 4-Chlorobenzonitrile | 70-80 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl Alcohol | 140 | 30 | 2-Chloro-6-methylpyridine | 65-75 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 20 | 1-Bromo-3,5-difluorobenzene | 80-90 |
Table 2: Representative Scope with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | 4-Methoxyphenylbromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |
| 2 | 3-Acetylphenylbromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 |
| 3 | 4-Trifluoromethylphenylchloride | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl Alcohol | 140 | 30 | 70-80 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 130 | 25 | 75-85 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |
Visualizations
Experimental Workflow
The general workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the palladium-catalyzed Suzuki-Miyaura coupling are illustrated in the following diagram.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient method for the synthesis of a wide array of 3-aryl-5-chloro-2-methoxypyridines. The protocols and data presented herein provide a solid foundation for researchers to develop robust and rapid synthetic routes to novel compounds for applications in drug discovery and materials science. It is recommended to screen a variety of catalysts, bases, and solvents to determine the optimal conditions for each specific aryl or heteroaryl halide coupling partner.
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate ligand and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid and its derivatives. This class of reaction is crucial for the synthesis of bi-heterocyclic compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction: The Challenges of Coupling 3-Pyridylboronic Acid
The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly 3-pyridylboronic acid, presents unique challenges that must be addressed for successful and high-yielding transformations. The primary obstacles include:
-
Protodeboronation: Pyridylboronic acids are susceptible to cleavage of the C–B bond by protons, an undesired side reaction that leads to the formation of pyridine and reduces the yield of the desired coupled product.[1][2] This process is often catalyzed by the presence of water and base in the reaction mixture.[3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[4][5]
-
Solubility Issues: Heterocyclic compounds can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[4][6]
To overcome these challenges, careful selection of the ligand, palladium precatalyst, base, and solvent system is paramount. The use of stabilized boronic acid derivatives is also a key strategy.
Ligand Selection: A Comparative Overview
The choice of ligand is critical for a successful Suzuki-Miyaura coupling involving 3-pyridylboronic acid. Bulky, electron-rich phosphine ligands have demonstrated superior performance by promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) while minimizing side reactions.[2]
Monodentate Biaryl Phosphine Ligands (Buchwald-Type)
This class of ligands, developed by the Buchwald group, is widely regarded as the state-of-the-art for challenging cross-coupling reactions.[2][5][7][8][9][10] Their steric bulk and electron-donating properties enhance catalyst activity and stability.
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides.[5][7][10] Often provides excellent yields in the coupling of 3-pyridylboronic acid.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another highly active and versatile ligand, particularly effective for heteroaryl couplings.[5][10][11] The methoxy groups are believed to stabilize the palladium complex. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | A robust ligand that performs well in a variety of challenging couplings, including those with heteroaryl boronic acids.[12][13] |
Other Bulky Monodentate Phosphine Ligands
Pioneered by researchers like Gregory Fu, these ligands are also highly effective for Suzuki-Miyaura couplings of heteroaromatic compounds.[5]
| Ligand | Structure | Key Features & Applications |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | A sterically demanding and electron-rich ligand that has shown excellent performance in the coupling of 3-pyridylboronic acid with various aryl halides, including chlorides.[5] |
| Tri-tert-butylphosphine (P(tBu)₃) | P(C(CH₃)₃)₃ | Known for its high reactivity, particularly with less reactive aryl chlorides.[14] Its significant steric bulk can be advantageous in preventing catalyst deactivation. |
Bidentate Phosphine Ligands
While often surpassed by the more modern bulky monodentate ligands for this specific application, some bidentate ligands can still be effective.
| Ligand | Structure | Key Features & Applications |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A versatile and widely used ligand that has been successfully employed in the coupling of pyridylboronic acid derivatives, although it may require higher temperatures and catalyst loadings compared to Buchwald-type ligands.[12][13] |
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.[2][8]
General Protocol for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid
This protocol is adapted from methodologies utilizing Buchwald-type ligands.[2][5]
Reagents:
-
Aryl or heteroaryl halide (1.0 equiv)
-
3-Pyridylboronic acid or its pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide, 3-pyridylboronic acid (or its ester), palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for In Situ Generation of the Active Catalyst
This protocol is suitable when using a palladium(II) source like Pd(OAc)₂.[14]
Reagents:
-
Aryl or heteroaryl halide (1.0 equiv)
-
3-Pyridylboronic acid or its pinacol ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PCy₃, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Follow steps 1-8 from the general protocol, substituting the palladium precatalyst and ligand with Pd(OAc)₂ and the chosen phosphine ligand.
Quantitative Data Summary
The following tables summarize representative yields for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with various coupling partners using different ligand systems. Note that reaction conditions may vary.
Table 1: Coupling of 3-Pyridylboronic Acid with Aryl Chlorides
| Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [5] |
| 2-Amino-5-chloropyridine | XPhos | K₃PO₄ | Dioxane | 110 | 85 | [5] |
| 4-Chloroanisole | XPhos | K₃PO₄ | Dioxane | 110 | 92 | [7] |
Table 2: Coupling of 3-Pyridylboronic Acid with Aryl Bromides
| Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | SPhos | K₃PO₄ | Dioxane | 80 | 98 | [11] |
| 1-Bromo-4-tert-butylbenzene | SPhos | K₃PO₄ | Dioxane | 80 | 97 | [11] |
| 2-Bromopyridine | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [5] |
Visualizing the Process: Diagrams
To better understand the workflow and underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Ligand selection guide for 3-pyridylboronic acid coupling.
Conclusion
The successful Suzuki-Miyaura coupling of 3-pyridylboronic acid derivatives is highly achievable with the appropriate choice of ligand and reaction conditions. Modern, sterically demanding, and electron-rich monodentate phosphine ligands, such as the Buchwald-type biaryl phosphines (XPhos, SPhos) and other bulky phosphines (PCy₃), have proven to be particularly effective.[2][5] Combining these advanced catalyst systems with stabilized boron reagents, such as pinacol esters, and carefully optimized, anhydrous reaction conditions provides a robust and reliable strategy for the synthesis of valuable 3-arylpyridine scaffolds. For any new substrate combination, a systematic optimization of the catalyst, ligand, base, and solvent is recommended to achieve the highest possible yield.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
Application of (5-Chloro-2-methoxypyridin-3-yl)boronic Acid in the Synthesis of Novel Agrochemicals
Introduction: (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile and valuable building block in the field of agrochemical synthesis. Its unique structural features, combining a chlorinated and methoxylated pyridine ring with a reactive boronic acid moiety, make it an ideal candidate for the construction of complex molecular architectures with potential fungicidal, herbicidal, or insecticidal properties. This boronic acid derivative is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1] This application note provides a detailed overview of the use of this compound in the synthesis of a potential novel fungicide, including a representative experimental protocol, quantitative data, and workflow diagrams.
Application in Fungicide Synthesis
The substituted pyridine motif is a common feature in a number of successful commercial fungicides. The presence of a chlorine atom and a methoxy group on the pyridine ring can significantly influence the biological activity and physicochemical properties of the final molecule, such as its binding affinity to the target protein, metabolic stability, and systemic movement within the plant.
A key application of this compound is in the synthesis of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth. The synthesis of such fungicides often involves the coupling of a pyridine-containing fragment with another heterocyclic or aromatic ring system.
Key Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between a boronic acid and a halide or triflate.[1] In the context of agrochemical synthesis, this reaction enables the straightforward linkage of the (5-Chloro-2-methoxypyridin-3-yl) moiety to a variety of other chemical scaffolds.
A representative reaction scheme for the synthesis of a hypothetical pyridine-based fungicide precursor is shown below:
Caption: Suzuki-Miyaura coupling reaction for fungicide precursor synthesis.
Experimental Protocols
Synthesis of a Hypothetical Pyridine-Based Fungicide Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to synthesize a fungicide precursor.
Materials:
-
This compound
-
2-Bromo-4'-chlorobiphenyl (or other suitable aryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.2 eq.), 2-bromo-4'-chlorobiphenyl (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 50 mL).
-
Attach a condenser and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fungicide precursor.
Workflow for Fungicide Precursor Synthesis:
Caption: Experimental workflow for the synthesis of a fungicide precursor.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described above. The exact yields and purity will depend on the specific substrates, reaction conditions, and purification methods used.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-Bromo-4'-chlorobiphenyl |
| Catalyst Loading | 5 mol % |
| Reaction Time | 18 hours |
| Reaction Temperature | 95 °C |
| Isolated Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
Signaling Pathway Inhibition (Hypothetical)
The synthesized fungicide precursor, after further chemical modification, could potentially inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.
Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing complex molecules with potential fungicidal activity. The provided protocols and data serve as a foundation for researchers and scientists in the field of drug and agrochemical development to explore the full potential of this versatile building block.
References
Application Notes: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Functional Material Synthesis
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile pyridylboronic acid derivative that serves as a critical building block in the synthesis of complex organic molecules. While its application is most prominent in medicinal chemistry for the development of targeted therapeutics, the synthetic methodologies and resulting compounds are highly relevant to the field of functional materials science.[1][2] The principles of creating molecules with specific, designed functions—such as inhibiting a particular protein—are analogous to developing materials with desired optical, electronic, or sensory properties.
This compound's primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][3][5] In the context of materials science, this allows for the precise assembly of molecular architectures, such as conjugated systems for organic electronics or tailored ligands for sensors. The chloro- and methoxy-substituents on the pyridine ring provide specific electronic properties and steric handles that can be used to fine-tune the characteristics of the final material.
A significant application, which bridges medicinal chemistry and functional materials, is the synthesis of kinase inhibitors.[6][7][8] Kinases are key nodes in cellular signaling pathways, and materials that can interact with them are of great interest for developing diagnostics, and targeted drug delivery systems. For instance, this compound is used to synthesize potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6][7] The synthesis of these inhibitors serves as an excellent model for the construction of advanced functional organic materials.
Experimental Protocol: Suzuki-Miyaura Coupling for Functional Material Synthesis
This protocol details a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl bromide (Ar-Br) to form a biaryl product. This is a foundational reaction for creating more complex functional materials.
Reaction Principle:
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the palladium(0) catalyst.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 942516-03-8 | 187.40 |
| Aryl/Heteroaryl Bromide (Ar-Br) | Variable | Variable |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 72287-26-4 | 731.73 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.1 equivalents).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Quantitative Data from Representative Synthesis:
The following table summarizes typical reaction parameters for the synthesis of a biaryl compound using the described protocol.
| Coupling Partner (Ar-Br) | Boronic Acid Equiv. | Catalyst (mol%) | Base (Equiv.) | Solvent Ratio (Dioxane:H₂O) | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-N,N-dimethylaniline | 1.2 | 5 | 2.0 (Na₂CO₃) | 4:1 | 90 | 4 | 85-95 |
| 3-Bromoquinoline | 1.2 | 5 | 2.0 (Na₂CO₃) | 4:1 | 90 | 6 | 80-90 |
| 1-Bromo-4-nitrobenzene | 1.2 | 5 | 2.0 (Na₂CO₃) | 4:1 | 90 | 3 | 90-98 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Visualizations
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
This diagram outlines the sequential steps for the synthesis and purification of a functional material using the described Suzuki-Miyaura protocol.
Caption: Synthesis & Purification Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming protodeborylation of (5-Chloro-2-methoxypyridin-3-yl)boronic acid
Welcome to the technical support center for (5-Chloro-2-methoxypyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on mitigating protodeborylation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem for this compound?
A1: Protodeborylation, or protodeborylation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is particularly problematic in Suzuki-Miyaura coupling reactions as it consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 5-chloro-2-methoxypyridine as a byproduct. For heteroaromatic boronic acids like this compound, this side reaction can be more pronounced under the basic conditions typically required for the coupling reaction.[2]
Q2: What are the main factors that promote the protodeborylation of this compound?
A2: The primary factors that contribute to protodeborylation include:
-
Reaction pH: Basic conditions, especially with strong bases, significantly accelerate protodeborylation.[3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[4]
-
Solvent: The choice of solvent can influence the stability of the boronic acid. Protic solvents, especially in the presence of water, can be a source of protons for the reaction.[5][6][7]
-
Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.
-
Presence of Water: While often necessary for Suzuki couplings, excess water can facilitate protodeborylation.[5]
Q3: How can I detect if protodeborylation is occurring in my reaction?
A3: You can monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. The presence of 5-chloro-2-methoxypyridine, the protodeborylated byproduct, in your reaction mixture is a clear indicator of this side reaction. Comparing the amount of this byproduct to your desired product can give you an idea of the extent of protodeborylation.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, several strategies exist to overcome the instability of boronic acids. One common approach is the use of boronic acid derivatives that act as "slow-release" sources. These include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
-
Diethanolamine adducts: These are often crystalline, stable solids that can be used directly in Suzuki coupling reactions, releasing the boronic acid in situ.
-
Potassium trifluoroborates: These salts can also serve as stable precursors to the boronic acid.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize protodeborylation when using this compound in Suzuki-Miyaura coupling reactions.
Issue: Low Yield of Desired Product and Presence of Protodeborylated Byproduct
This is the most common issue arising from the decomposition of this compound. The following troubleshooting steps are recommended:
Step 1: Evaluate and Optimize the Base
The choice and amount of base are critical. Strong bases can accelerate protodeborylation.
-
Recommendation: Start with milder inorganic bases. Weaker bases like carbonates and phosphates are commonly used and can be effective.[8]
-
Experimental Protocol: Screen different bases while keeping other reaction parameters constant.
Table 1: Effect of Different Bases on Suzuki Coupling Yield (Representative Data)
| Base | Typical Concentration (equiv.) | Solvent System | Expected Yield Range (%) | Notes |
| K₃PO₄ | 2.0 | Dioxane/H₂O | 70-95 | Often a good starting point for challenging substrates. |
| K₂CO₃ | 2.0 | Toluene/H₂O or Dioxane/H₂O | 60-90 | A commonly used and effective base.[9] |
| Cs₂CO₃ | 2.0 | Toluene or Dioxane | 75-98 | Highly soluble in organic solvents, often used for difficult couplings.[10] |
| Na₂CO₃ | 2.0 | Toluene/H₂O | 65-92 | Another effective and widely used inorganic base.[9] |
| Triethylamine (TEA) | 3.0 | Toluene | 30-60 | Organic bases are generally less effective and can sometimes promote protodeborylation. |
Disclaimer: The yield ranges in this table are representative and based on general Suzuki-Miyaura couplings. Actual yields will depend on the specific substrates and reaction conditions.
Step 2: Adjust the Reaction Temperature
High temperatures can promote the undesired side reaction.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Protocol: If the initial reaction is run at a high temperature (e.g., >100 °C), try lowering it in 10-15 °C increments.
Table 2: Influence of Temperature on Suzuki Coupling Yield (Representative Data)
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 110 | 12 | 65 | Higher temperatures may lead to increased protodeborylation.[4] |
| 100 | 12 | 78 | A good starting point for many Suzuki couplings. |
| 80 | 24 | 85 | Lower temperatures may require longer reaction times but can significantly reduce byproduct formation. |
| 60 | 48 | 75 | Reaction rate may become too slow for practical purposes. |
Disclaimer: The data in this table is illustrative. The optimal temperature will be substrate-dependent.
Step 3: Optimize the Solvent System
The solvent can influence the stability of the boronic acid and the rate of protodeborylation.
-
Recommendation: Aprotic solvents are generally preferred. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive amounts should be avoided.
-
Experimental Protocol: Screen different solvent systems, paying attention to the ratio of organic solvent to water.
Table 3: Effect of Solvent on Suzuki Coupling Yield (Representative Data)
| Solvent System | Ratio (Organic:Water) | Expected Yield Range (%) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 70-95 | A very common and effective solvent system for Suzuki couplings.[5] |
| Toluene / H₂O | 10:1 | 65-90 | Another widely used biphasic system. |
| THF / H₂O | 4:1 | 60-85 | THF is another suitable aprotic solvent. |
| DMF / H₂O | 4:1 | 50-80 | DMF can sometimes lead to side reactions at high temperatures. |
Disclaimer: The yield ranges are representative and can vary based on other reaction parameters.
Step 4: Consider Using a Stabilized Form of the Boronic Acid
If optimizing the reaction conditions does not sufficiently suppress protodeborylation, using a more stable derivative of the boronic acid is a highly effective strategy.
-
Recommendation: Synthesize the MIDA boronate or the diethanolamine adduct of this compound. These derivatives provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[1]
-
Experimental Protocol for Diethanolamine Adduct Formation (General):
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane.
-
Add diethanolamine (1.0 equiv) dropwise with stirring.
-
A precipitate of the diethanolamine adduct will form.
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can be used directly in the Suzuki coupling reaction, typically with protic co-solvents to facilitate the release of the boronic acid.
-
Visual Guides
Suzuki-Miyaura Coupling and Protodeborylation Pathway
Caption: Desired Suzuki-Miyaura coupling pathway versus the competing protodeborylation side reaction.
Troubleshooting Workflow for Protodeborylation
Caption: A stepwise guide to troubleshooting and overcoming protodeborylation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with (5-Chloro-2-methoxypyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often due to its electron-deficient nature, which can lead to several complications. The primary factors to investigate are:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[1][2]
-
Slow Transmetalation: Electron-deficient heteroaryl boronic acids can exhibit slow transfer of the aryl group from boron to the palladium center.[3]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[4][5]
-
Reagent Quality: Ensure the boronic acid, aryl halide, catalyst, ligand, and solvents are pure and dry.
Q2: I suspect protodeboronation is a major issue in my reaction. How can I minimize it?
A2: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[6] To minimize it, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation.[7] Use rigorously dried solvents and reagents.
-
Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can reduce the rate of protodeboronation.[5][6] These derivatives can act as a slow-release source of the boronic acid in the reaction.[8]
-
Lower Reaction Temperature: While this may slow down the desired reaction, it can also disproportionately reduce the rate of protodeboronation.
Q3: What are the recommended catalyst and ligand systems for coupling this electron-deficient pyridine boronic acid?
A3: Due to the challenges of coupling electron-deficient pyridines, a highly active catalyst system is often required.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[4][9] These ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.[9]
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with an appropriate ligand.[3] Using a pre-catalyst can also be beneficial.
Q4: How do I choose the optimal base and solvent for my reaction?
A4: The choice of base and solvent is highly substrate-dependent and often requires screening.
-
Base Selection: While milder bases like K₂CO₃ or KF are recommended to avoid protodeboronation, for less reactive aryl halides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to achieve a reasonable reaction rate.[7]
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene are commonly used.[10] The addition of a co-solvent like water can sometimes be beneficial, but it must be carefully controlled to avoid excessive protodeboronation.[11] Ensure your starting materials are soluble in the chosen solvent system.[10]
Q5: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is primarily caused by the presence of oxygen in the reaction mixture.[12][13] To minimize this side reaction:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2][13]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[2]
-
Use a Pd(0) Source: Using a Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can help to minimize side reactions catalyzed by Pd(II).[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos).[9][12] |
| Inefficient transmetalation. | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) if using a less reactive coupling partner.[7] Ensure the boronic acid is of high quality. | |
| Poor starting material solubility. | Screen different solvents or solvent mixtures in which all components are soluble.[10] | |
| Significant Protodeboronation | Presence of water or protic impurities. | Use anhydrous solvents and reagents.[7] |
| Base is too strong or reaction temperature is too high. | Switch to a milder base (e.g., KF, K₂CO₃).[4] Lower the reaction temperature. | |
| Inherent instability of the boronic acid. | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[5][6] | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[13] Maintain a strict inert atmosphere (argon or nitrogen).[2] |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source or a precatalyst system that rapidly generates the active Pd(0) species.[12] | |
| Unreacted Starting Material (Aryl Halide) | Low reactivity of the aryl halide (especially chlorides). | Use a more active catalyst system with bulky, electron-rich ligands.[4] Increase the reaction temperature.[9] |
| Insufficient amount of boronic acid. | Use a slight excess of the boronic acid (1.2-1.5 equivalents).[4] |
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound
Note: This is a general procedure and may require optimization for your specific aryl halide.
Reagents and Equipment:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.[14]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
Answer: Low yields in Suzuki-Miyaura reactions involving substituted pyridylboronic acids can stem from several factors. The primary areas to troubleshoot are:
-
Catalyst Activity and Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Ensure you are using a high-quality catalyst and consider ligands that are known to perform well with heteroaromatic substrates.
-
Inefficient Oxidative Addition: The carbon-chlorine bond of your coupling partner might be less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle challenging. The electron-donating methoxy group on the pyridine ring can also influence the reactivity of the C-Cl bond.
-
Side Reactions: The primary competing reactions are protodeboronation and homocoupling of the boronic acid. These side reactions consume the starting material and reduce the yield of the desired product.
-
Reaction Conditions: Suboptimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, can significantly impact the reaction outcome.
Question 2: I am observing significant formation of 5-chloro-2-methoxypyridine as a byproduct. What is causing this and how can it be minimized?
Answer: The formation of 5-chloro-2-methoxypyridine is due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroarylboronic acids.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence. Ensure your solvents are properly dried and degassed.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.
Question 3: My main byproduct is a symmetrical biaryl, 5,5'-dichloro-2,2'-dimethoxy-3,3'-bipyridine. How can I prevent this homocoupling reaction?
Answer: The formation of the symmetrical biaryl is a result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration to prevent oxygen from entering the reaction vessel.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different palladium sources and ligands may be beneficial.
Understanding the Side Reactions
The two primary side reactions that compete with the desired Suzuki-Miyaura cross-coupling are protodeboronation and homocoupling.
Protodeboronation
This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is often facilitated by aqueous basic conditions. For this compound, this results in the formation of 5-chloro-2-methoxypyridine.
Homocoupling
This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. In the case of this compound, the homocoupling product is 5,5'-dichloro-2,2'-dimethoxy-3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst.
Data on Side Reactions
While specific quantitative data for the side reactions of this compound is not extensively available in the public domain, the following table summarizes the general influence of various reaction parameters on the prevalence of the major side reactions based on established principles for similar compounds.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation for Minimizing Side Reactions |
| Base Strength | Increases with stronger bases (e.g., NaOH) | Can be influenced by base choice | Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Water Content | Increases with higher water concentration | Can be a factor | Use anhydrous solvents or minimize water content. |
| Oxygen Presence | Minimal direct effect | Significantly increases | Thoroughly degas all reagents and maintain an inert atmosphere. |
| Temperature | Can increase at higher temperatures | Can increase at higher temperatures | Optimize temperature; avoid excessively high temperatures. |
| Boronic Acid Stability | Inherently susceptible | Can be a factor | Consider converting to a more stable boronic ester (e.g., pinacol ester). |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling of this compound.
Technical Support Center: Optimizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of Suzuki-Miyaura couplings involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate often stem from a few key issues. This compound is an electron-deficient heteroaryl boronic acid, and the chlorine substituent makes the coupling partner a less reactive aryl chloride. The primary factors to troubleshoot are:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond. More active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to promote the rate-limiting oxidative addition step.[1][2]
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength and solubility are critical. For challenging couplings like this, strong inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate.[2]
-
Reaction Temperature: The activation of the carbon-chlorine bond is energetically demanding. Insufficient temperature can lead to a stalled reaction. Increasing the temperature, often in the range of 80-120 °C, is typically required.[2]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation and promote unwanted side reactions like homocoupling. Ensuring all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) is critical.[1]
-
Boronic Acid Instability: Pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially in aqueous basic conditions.[1][3]
Q2: What are the most common side reactions observed with this type of coupling, and how can they be minimized?
A2: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the loss of the boronic acid group from your starting material. To minimize this, you can:
-
Use anhydrous solvents where possible.
-
Consider using the corresponding pinacol ester or a trifluoroborate salt of the boronic acid, which are generally more stable.[1]
-
Employ a weaker or less nucleophilic base if conditions allow.
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid (Ar-B(OH)₂ → Ar-Ar) or your aryl halide. This is often promoted by the presence of oxygen.
-
Thoroughly degas all solvents and reagents.
-
Ensure a good inert atmosphere is maintained throughout the reaction.
-
Q3: I am observing the formation of a significant amount of starting material, even after extended reaction times. What does this indicate?
A3: Recovery of starting materials suggests that the catalytic cycle is not proceeding efficiently. The most likely bottleneck is the oxidative addition of the palladium catalyst to the C-Cl bond of your coupling partner. To address this:
-
Switch to a More Active Catalyst/Ligand System: Employ bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species necessary for C-Cl bond activation.[2]
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.
Q4: Can the pyridine nitrogen on the boronic acid interfere with the reaction?
A4: Yes, the Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium center.[1] This can lead to catalyst inhibition or deactivation by forming inactive palladium species, thereby slowing down or halting the catalytic cycle. Using bulky ligands can often mitigate this issue by sterically shielding the palladium center and disfavoring the formation of such inactive complexes.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the coupling of this compound.
Guide 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Action |
| No reaction, starting materials recovered | Inactive catalyst system for C-Cl bond activation | Switch to a more active catalyst system. Use a Pd(II) precatalyst like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or a preformed palladacycle. |
| Insufficient temperature | Increase the reaction temperature in 10-20 °C increments (typically 80-120 °C). Consider using a higher-boiling solvent like toluene or dioxane. | |
| Ineffective base | Screen stronger bases. Replace Na₂CO₃ or K₂CO₃ with K₃PO₄ or Cs₂CO₃.[2] | |
| Low conversion, mixture of starting materials and product | Catalyst deactivation | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use fresh, high-purity reagents. |
| Slow transmetalation | Use a stronger base (K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate anion. |
Guide 2: Formation of Byproducts
| Symptom | Potential Cause | Recommended Action |
| Significant peak corresponding to the deboronated starting boronic acid | Protodeboronation | Use anhydrous solvents. Consider converting the boronic acid to its more stable pinacol ester or MIDA boronate form.[4][5] |
| Use a less aqueous or non-aqueous solvent system if possible. | ||
| Byproduct with mass corresponding to homocoupling of the boronic acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles. |
| Ensure all reagent transfers are done under a positive pressure of inert gas. | ||
| Complex mixture of unidentified byproducts | Reaction temperature too high, leading to decomposition | Lower the reaction temperature. Screen different, milder bases. |
Quantitative Data
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of chloropyridine derivatives that are structurally similar to this compound. These serve as a valuable starting point for optimization.
Table 1: Comparison of Reaction Conditions for Suzuki Couplings of Analogous Chloropyridines
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies | [2] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | Varies | [2] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | [6] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ (1.25) | Toluene | 100 | - | 80-95 | [7] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1), Ad₂PⁿBu (3) | LiOᵗBu (6) | Dioxane/H₂O | 100 | 24 | 94 | [8] |
Note: Yields are highly dependent on the specific coupling partners used. The conditions listed provide a robust starting point for optimization.
Experimental Protocols
The following are detailed experimental procedures that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), this compound (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: If the aryl halide is a liquid, add it now via syringe. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vial Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent such as 1,4-dioxane/water (4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the Suzuki-Miyaura coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A logical workflow for troubleshooting low-yield couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (5-Chloro-2-methoxypyridin-3-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions. The most common of these is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. Another key application is in the Buchwald-Hartwig amination, where a carbon-nitrogen bond is formed. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]
Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound?
A2: Common impurities include residual starting materials (the boronic acid and your coupling partner), homocoupled byproducts of the boronic acid (a biphenyl-like dimer of the starting boronic acid), and protodeboronated starting material (where the boronic acid group is replaced by a hydrogen). Additionally, impurities from the phosphine ligand of the palladium catalyst can sometimes be observed.
Q3: Why is my pyridine-containing product showing significant peak tailing during silica gel column chromatography?
A3: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica. This interaction leads to poor peak shape and can make separation difficult.
Q4: How can I prevent my this compound from degrading during my reaction?
A4: Pyridylboronic acids can be susceptible to protodeboronation, especially under harsh reaction conditions (e.g., high temperatures or extreme pH). To minimize degradation, it is advisable to use milder reaction conditions where possible. Additionally, ensuring an inert atmosphere can prevent oxidative side reactions. For particularly sensitive substrates, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be a beneficial strategy.
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Boronic Acid by Column Chromatography
Symptoms:
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Co-elution of the desired product and unreacted this compound.
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Streaking of the boronic acid on the TLC plate and column.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Polarity Similarity | The product and the boronic acid may have very similar polarities. |
| Solution 1: Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will move to the aqueous layer, while the less acidic product should remain in the organic layer. Neutralize the aqueous layer and extract to recover the boronic acid if needed. | |
| Solution 2: Derivatization: Convert the crude mixture, including the unreacted boronic acid, into its corresponding boronate ester (e.g., by reacting with pinacol). The resulting ester will be significantly less polar and can be more easily separated from the desired product by silica gel chromatography. | |
| Interaction with Silica | Boronic acids can interact strongly and sometimes irreversibly with silica gel. |
| Solution: Use a Different Stationary Phase: Consider using neutral alumina for your column chromatography, which can reduce the strong interactions observed with silica gel. |
Issue 2: Low Yield of Desired Product with Significant Homocoupling of the Boronic Acid
Symptoms:
-
A significant amount of a byproduct is isolated, which is identified as the dimer of this compound.
-
The yield of the desired cross-coupled product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the palladium-catalyzed oxidative homocoupling of the boronic acid. |
| Solution 1: Thorough Degassing: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. | |
| Solution 2: Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction flask. | |
| High Concentration of Pd(II) Species | The homocoupling is often mediated by Pd(II) species. |
| Solution: Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling side reaction. |
Issue 3: Product is Difficult to Elute or is Lost on a Silica Gel Column
Symptoms:
-
The product appears to "stick" to the silica gel column, requiring very polar solvent systems for elution.
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Low recovery of the product after column chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong Interaction with Acidic Silica | The basic pyridine nitrogen of the product interacts strongly with the acidic silanol groups on the silica surface. |
| Solution 1: Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will preferentially interact with the active silanol sites, reducing the interaction with your product and improving peak shape and recovery. | |
| Solution 2: Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase chromatography (e.g., C18 silica) if your product has sufficient hydrophobic character. | |
| Solution 3: Preparative HPLC: For challenging separations and high-purity requirements, preparative reverse-phase HPLC can be an effective purification method. |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction and Workup
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.
-
Preparative HPLC Purification Conditions
For high-purity requirements, a general reverse-phase HPLC method can be employed and optimized.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A typical gradient could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm) |
| Injection Volume | Dependent on column size and sample concentration |
Visualizations
Caption: A general experimental workflow for Suzuki-Miyaura coupling and subsequent product purification.
Caption: A logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Catalyst Deactivation in Reactions with (5-Chloro-2-methoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of byproducts are common indicators of catalyst deactivation. The following guide provides a systematic approach to identifying and resolving these issues.
Question: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling involving this compound can arise from several factors, primarily related to the properties of the pyridylboronic acid and the sensitivity of the palladium catalyst.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and subsequent deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.
-
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Protodeboronation of the Boronic Acid: this compound can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of a strong base and water.[1] This depletes the nucleophilic partner and halts the catalytic cycle.
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Solution 1: Anhydrous Conditions: Whenever feasible, conducting the reaction under anhydrous conditions can minimize protodeboronation. However, be aware that some bases require water for optimal activity.[1]
-
Solution 2: Milder Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to reduce the rate of protodeboronation.
-
-
Inactive Catalyst Species: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction can lead to low catalytic activity.
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Solution: Ensure your palladium source and ligand are active. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[2]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired cross-coupled product.[2][3]
-
Solution: Thoroughly degas all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.
-
Solution: A systematic optimization of these parameters is often necessary. For challenging substrates like substituted pyridylboronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and higher temperatures may be required to facilitate the transmetalation step.[2]
-
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?
A1: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[3] To minimize this:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[2]
-
Use an Active Pd(0) Source: Employing a catalyst that is already in the Pd(0) state or a precatalyst that rapidly and efficiently converts to Pd(0) can reduce the concentration of Pd(II) available for homocoupling.
-
Ligand Selection: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Q2: Can the chloro and methoxy substituents on the pyridine ring affect the reaction?
A2: Yes, these substituents can influence the electronic properties and steric hindrance of the boronic acid. The electron-donating methoxy group can increase the Lewis basicity of the pyridine nitrogen, potentially enhancing its ability to coordinate to and inhibit the palladium catalyst. The chloro substituent, being electron-withdrawing, can also modulate the reactivity of the boronic acid. The substitution pattern may also introduce steric hindrance that can slow down key steps in the catalytic cycle, such as transmetalation.[4]
Q3: What are the best practices for handling and storing this compound to ensure its purity and reactivity?
A3: Boronic acids can be susceptible to degradation over time.
-
Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Purity Check: Before use, it is advisable to check the purity of the boronic acid, as impurities can negatively impact the catalytic reaction.
-
Anhydride Formation: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While often still reactive, the presence of boroxines can affect the stoichiometry of the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling with Substituted Pyridylboronic Acids
| Parameter | Condition | Expected Outcome with this compound | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Potentially low yield | Prone to inhibition by the pyridine nitrogen. |
| Pd₂(dba)₃ / SPhos | Improved yield | Bulky, electron-rich ligand mitigates catalyst inhibition and promotes efficient coupling.[1] | |
| Base | Na₂CO₃ (aq) | Moderate yield, risk of protodeboronation | Common base, but aqueous conditions can promote boronic acid degradation. |
| K₃PO₄ (anhydrous) | Higher yield | Stronger base facilitates transmetalation, anhydrous conditions reduce protodeboronation.[2] | |
| Atmosphere | Air | Low yield, significant byproducts | Oxygen leads to catalyst decomposition and boronic acid homocoupling.[2][3] |
| Inert (Ar or N₂) | High yield, cleaner reaction | Prevents oxidative degradation of the catalyst.[2] |
Visualizations
Troubleshooting Flowchart for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Catalytic Cycle and Deactivation Pathways
Caption: Suzuki cycle and common deactivation pathways.
References
Technical Support Center: Managing Homocoupling of (5-Chloro-2-methoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on managing and minimizing the formation of the homocoupling byproduct, 2,2'-dimethoxy-5,5'-dichlorobipyridine.
Troubleshooting Guide
Undesired homocoupling of this compound can significantly reduce the yield of the target cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Significant Formation of Homocoupling Byproduct
Possible Cause 1: Presence of Oxygen
Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2]
Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by:
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Possible Cause 2: Use of a Palladium(II) Precatalyst
Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst, especially at the beginning of the reaction.[1]
Solutions:
-
Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.
-
Use Precatalysts: Consider using modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.
Possible Cause 3: Suboptimal Ligand Choice
The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus the undesired homocoupling. For electron-deficient pyridylboronic acids, this choice is particularly important.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are often effective in accelerating the reductive elimination step of the desired product, thereby outcompeting the homocoupling pathway.[3][4] Their steric bulk can also hinder the formation of palladium species that lead to homocoupling.[1]
Possible Cause 4: Inappropriate Base Selection
The base is necessary to activate the boronic acid for transmetalation, but a strong base can sometimes promote side reactions, including homocoupling.[5]
Solutions:
-
Use Weaker Inorganic Bases: Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH or KOH.[6]
-
Screen Bases: The optimal base is substrate-dependent. It is advisable to screen a few different bases to find the best conditions for a specific reaction.
Possible Cause 5: High Reaction Temperature
Excessive heat can lead to catalyst decomposition and an increase in side reactions.
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting and minimizing the homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling for this compound?
A1: There are two main pathways for the homocoupling of arylboronic acids:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[7][8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to produce the dimer and Pd(0), which then enters the desired catalytic cycle.[1]
Homocoupling Mechanisms Diagram
Caption: Proposed mechanisms for the homocoupling of arylboronic acids.
Q2: How does the electronic nature of this compound affect its tendency to undergo homocoupling?
A2: this compound is considered an electron-deficient heteroaryl boronic acid due to the presence of the chloro substituent and the pyridine nitrogen. Electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[9] They also can have slower rates of transmetalation in the desired Suzuki-Miyaura coupling, which may allow the competing homocoupling pathway to become more significant.[10]
Q3: Can the choice of solvent impact the extent of homocoupling?
A3: Yes, the solvent can influence the reaction. Aprotic solvents like toluene and dioxane are commonly used. Often, a mixture with water is employed to facilitate the dissolution of the base. It is crucial that any solvent used is thoroughly degassed to minimize oxygen-mediated homocoupling. The use of anhydrous solvents can also help to prevent protodeboronation, another common side reaction with pyridylboronic acids.[11]
Data Presentation
The following tables provide a summary of expected outcomes based on the selection of different reaction parameters for the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling. The data is representative and compiled from literature on analogous systems.
Table 1: Comparison of Ligands
| Ligand | Catalyst System | Expected Yield of Cross-Coupled Product | Expected Level of Homocoupling | Notes |
| PPh₃ | Pd(PPh₃)₄ | Moderate | Moderate to High | Standard ligand, may not be optimal for this electron-deficient substrate. |
| XPhos | Pd₂(dba)₃ | High to Excellent | Low | Bulky, electron-rich ligand, often effective at suppressing homocoupling.[3] |
| SPhos | Pd₂(dba)₃ | High to Excellent | Low | Similar to XPhos, demonstrates high activity for challenging couplings.[4][12] |
| dppf | Pd(dppf)Cl₂ | Good | Low to Moderate | A common and effective ligand, but may be less active than Buchwald-type ligands. |
Table 2: Comparison of Bases
| Base | Strength | Expected Yield of Cross-Coupled Product | Expected Level of Homocoupling | Notes |
| NaOH | Strong | Moderate | High | Strong bases can promote side reactions, including homocoupling.[6] |
| K₃PO₄ | Weak | High to Excellent | Low | Often a good choice for minimizing homocoupling.[6] |
| K₂CO₃ | Weak | Good to High | Low to Moderate | A common and effective weak base.[6] |
| Cs₂CO₃ | Moderate | High | Low to Moderate | Can be very effective but is more expensive. |
Table 3: Effect of Degassing on Homocoupling
| Condition | Aryl Halide | Catalyst System | Yield of Cross-Coupled Product | Yield of Homocoupling Byproduct |
| No Degassing | 4-Bromoanisole | Pd(OAc)₂/SPhos | ~60% | ~25% |
| Nitrogen Sparging (30 min) | 4-Bromoanisole | Pd(OAc)₂/SPhos | >90% | <5% |
| Freeze-Pump-Thaw (3 cycles) | 4-Bromoanisole | Pd(OAc)₂/SPhos | >95% | <2% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Role of chloro substituent in (5-Chloro-2-methoxypyridin-3-yl)boronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (5-Chloro-2-methoxypyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be exacerbated at elevated temperatures.[1][2]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol (5-chloro-2-methoxypyridin-3-ol) and boric acid.[3][4] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
Q2: What is the specific role of the chloro substituent in the stability of this molecule?
A2: The chloro substituent, being an electron-withdrawing group, influences the electronic properties of the pyridine ring and the boronic acid moiety. Electron-withdrawing groups can decrease the pKa of the boronic acid, making it a stronger Lewis acid.[5] This increased acidity can affect its stability, particularly in basic solutions where the formation of the more reactive boronate anion is facilitated, potentially accelerating protodeboronation.[1] The electronegativity of the chlorine atom polarizes the C-Cl bond, which can influence the reactivity of the entire molecule.[6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the longevity and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[7][8] | Refrigeration minimizes the rates of both protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation from atmospheric oxygen. |
| Moisture | Keep the container tightly sealed and in a dry environment. | Boronic acids are often hygroscopic and moisture can facilitate protodeboronation. |
| Light | Protect from light. | While not always explicitly stated, protection from light is a general good practice for chemical storage to prevent photochemical degradation. |
Q4: Can I use this compound in aqueous solutions?
A4: While many reactions involving boronic acids are performed in the presence of water, prolonged exposure to aqueous environments, especially under non-neutral pH conditions, can lead to degradation. If aqueous conditions are necessary, it is advisable to use the boronic acid promptly after dissolution and to buffer the solution to a pH where the compound exhibits maximum stability (often near neutral pH). For applications requiring high stability in solution, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid prior to reaction. | - Confirm the purity of the boronic acid using HPLC or NMR before use. - Ensure the compound has been stored correctly. - Prepare solutions of the boronic acid immediately before use. |
| Protodeboronation during the reaction. | - Optimize the base and solvent system. Strong bases and extended reaction times at high temperatures can promote protodeboronation. - Consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or a biphasic solvent system. - If possible, lower the reaction temperature and shorten the reaction time. |
| Oxidative degradation. | - Degas all solvents thoroughly before use. - Run the reaction under a strict inert atmosphere (nitrogen or argon). |
Issue 2: Appearance of an unexpected byproduct corresponding to the protodeboronated arene (5-chloro-2-methoxypyridine).
| Possible Cause | Troubleshooting Step |
| Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. |
| Sub-optimal pH conditions. | - If applicable, monitor and adjust the pH of the reaction mixture. Protodeboronation can be accelerated at both high and low pH.[1] |
| Extended reaction time or high temperature. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Attempt the reaction at a lower temperature. |
Issue 3: The solid this compound appears clumpy or discolored.
| Possible Cause | Troubleshooting Step |
| Absorption of moisture. | - The clumping may indicate hydration. While it might still be usable, its effective molecular weight has changed, which will affect reaction stoichiometry. For best results, use a fresh, dry sample. |
| Degradation over time. | - Discoloration can be a sign of decomposition. It is recommended to re-analyze the purity of the material before use. |
| Formation of boroxine anhydrides. | - Boronic acids can reversibly form cyclic anhydrides (boroxines). This can sometimes be reversed by dissolving the solid in a suitable solvent. However, the presence of boroxines can complicate stoichiometry calculations. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For forced degradation studies, subject aliquots of the stock solution to the following stress conditions:
-
Acidic: Add 1N HCl and heat at 60°C.
-
Basic: Add 1N NaOH and heat at 60°C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid material at 105°C.
-
Photolytic: Expose the solution to UV light.
-
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Inject the samples onto the HPLC system and monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
Visualizations
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurochlor.org [eurochlor.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Solvent Systems for Pyridylboronic Acid Suzuki Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridylboronic acid Suzuki reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a pyridylboronic acid resulting in a low yield?
Answer: Low yields in Suzuki reactions involving pyridylboronic acids are a common challenge and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent in the presence of aqueous bases.
-
Slow Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be sluggish, especially for electron-deficient heteroaryl boron compounds.[3][4]
-
Poor Solubility: The pyridylboronic acid may have poor solubility in the chosen solvent system, limiting its availability for reaction.
To address low yields, a systematic optimization of the reaction conditions is necessary. This includes screening different solvents, bases, and catalyst systems.
Question 2: What are the most common side reactions, and how can they be minimized?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, consider the following:
-
Use of Boronic Acid Derivatives: More stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are less prone to this side reaction.
-
Anhydrous Solvents: Employing anhydrous solvents can reduce the risk of protodeboronation.[3]
-
Milder Reaction Conditions: Using lower temperatures and shorter reaction times can also be beneficial.[3]
-
Choice of Base: Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can reduce the rate of this side reaction.[3]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen.
Question 3: How do I choose the optimal solvent system for my pyridylboronic acid Suzuki reaction?
Answer: The choice of solvent can significantly impact the reaction's success. There is no single "best" solvent, as the optimal choice depends on the specific substrates, catalyst, and base used. A screening of different solvent systems is often necessary.
Commonly used solvents include:
Often, a mixture of an organic solvent with water is beneficial. The addition of water can increase the solubility of the base and influence the transmetalation step.[7] For example, a mixture of 1,4-dioxane and water (e.g., in a 2:1 ratio) has been shown to be effective in some cases.[8][9] However, for substrates sensitive to hydrolysis, anhydrous conditions are preferred.[7]
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for my pyridylboronic acid Suzuki reaction?
A1: Yes, water can be used as a co-solvent and is often beneficial.[7] It can enhance the solubility of inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the catalytic cycle.[7] However, the amount of water should be carefully optimized, as excessive water can promote protodeboronation of the pyridylboronic acid, especially at higher temperatures.[7][10] For sensitive substrates, anhydrous conditions may be necessary.
Q2: My reaction is sluggish. What solvent-related adjustments can I make?
A2: If your reaction is slow, consider the following solvent-related optimizations:
-
Increase Polarity: Switching to a more polar solvent system, such as a mixture of dioxane/water or using DMF, can sometimes accelerate the reaction.[6][11]
-
Temperature: Increasing the reaction temperature can improve reaction rates, but be mindful that it can also increase the rate of side reactions like protodeboronation.[5]
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is the most effective way to identify the optimal conditions for your specific substrates.[12]
Q3: What is the importance of degassing the solvent?
A3: Degassing the solvent is a critical step to remove dissolved oxygen.[3] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, resulting in the formation of inactive palladium black.[8][13] It can also promote the unwanted homocoupling of the boronic acid.[5] Common degassing methods include sparging with an inert gas (argon or nitrogen), freeze-pump-thaw cycles, or sonication under vacuum.[8]
Data on Solvent System Performance
The following tables summarize quantitative data on the effect of different solvent systems on the yield of Suzuki reactions involving pyridylboronic acids.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-Thiopheneboronic acid pinacol ester
| Entry | Solvent | Water Content (%) | Yield (%) |
| 1 | Toluene | 0 | Low |
| 2 | Toluene | 20 | Increased |
| 3 | Dioxane | 0 | Better |
| 4 | Dioxane | 20 | 72 |
| 5 | Diglyme | - | Comparable to Dioxane |
| 6 | DMF | - | Less Effective |
| 7 | Acetonitrile | - | Acceptable |
| 8 | Isopropanol | - | Acceptable |
Data sourced from Rueda-Espinosa, J., et al. (2023).[10]
Table 2: Solvent Screening for the Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | THF/H₂O (1:1) | Improved with water |
| 2 | 1,4-Dioxane/H₂O (2:1) | 80 |
Data sourced from a study on Suzuki coupling of 2,4-dichloropyrimidines.[9]
Experimental Protocols
General Procedure for a Pyridylboronic Acid Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.[1]
Materials:
-
Pyridylboronic acid or ester (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[14]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)[14]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[14]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid, base, and palladium catalyst.[2][15]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[1][4]
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visual Guides
Caption: A workflow for troubleshooting low yields in pyridylboronic acid Suzuki reactions.
Caption: A decision-making diagram for selecting a suitable solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridylboronic acids are particularly valuable building blocks in medicinal chemistry and materials science, allowing for the incorporation of the versatile pyridine moiety into complex molecular architectures. This guide provides an objective comparison of the performance of (5-Chloro-2-methoxypyridin-3-yl)boronic acid with other structurally related pyridylboronic acids, supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.
This compound is a versatile reagent utilized in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, influences its reactivity and stability in cross-coupling reactions. Understanding its performance relative to other pyridylboronic acids is crucial for reaction optimization and the efficient synthesis of target molecules.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of various pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions with different heteroaryl halides. The data is compiled from studies utilizing standardized reaction conditions to provide a comparative perspective. It is important to note that direct comparisons can be influenced by the specific substrates and reaction conditions employed in each study.
| Pyridylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 89 | [2] |
| 2-Methoxy-3-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 94 | [2] |
| 2-Chloro-5-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 85 | [2] |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 55 | [2] |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 61 | [2] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 8 | 58 | [2] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DMF | 22-70 | 75 | [3] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DMF | 22-70 | 68 | [3] |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DMF | 22-70 | 55 | [3] |
Analysis of Comparative Data:
The data suggests that the electronic and steric properties of the substituents on the pyridylboronic acid ring play a significant role in the reaction outcome.
-
2-Methoxy-3-pyridylboronic acid consistently provides high yields, indicating that the methoxy group at the 2-position and the boronic acid at the 3-position offer a favorable combination of electronics and sterics for the Suzuki-Miyaura coupling.[2]
-
2-Methoxy-5-pyridylboronic acid and 2-Chloro-5-pyridylboronic acid also demonstrate good reactivity, with yields generally above 50%.[2][3] The chloro-substituted analogue shows comparable, albeit slightly lower, yields to the methoxy-substituted one in some cases, highlighting that both electron-donating and electron-withdrawing groups can be accommodated.[2]
-
The data for 5-Chloro-2-methoxy-4-pyridylboronic acid , an isomer of the topic compound, shows a moderate yield in its coupling with 2-bromopyridine.[3] This suggests that the substitution pattern of this compound is likely to result in good reactivity, although empirical optimization for specific substrates is always recommended.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid is provided below. This protocol is adapted from a reliable source and can be used as a starting point for reactions with this compound.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the heteroaryl halide (1.0 mmol), the pyridylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol %).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) followed by a 1 M aqueous solution of sodium carbonate (2.0 mL, 2.0 mmol).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 8-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. The comparative data presented in this guide suggests that its reactivity is likely to be comparable to other functionalized pyridylboronic acids, offering good to high yields depending on the coupling partner and reaction conditions. The provided experimental protocol serves as a robust starting point for synthetic applications. As with any chemical transformation, optimization of reaction parameters for specific substrates is recommended to achieve the highest efficiency and yield.
References
Navigating the Landscape of Pyridinylboronic Acids: A Comparative Guide to Alternatives for (5-Chloro-2-methoxypyridin-3-yl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block in this context, offering a substituted pyridine moiety for molecular elaboration. However, factors such as commercial availability, cost, or the need for fine-tuning electronic and steric properties may necessitate the exploration of alternative reagents. This guide provides a comparative overview of potential alternatives, supported by available experimental data, to aid in the selection of the most suitable building block for your synthetic needs.
Performance Comparison of Substituted Pyridinylboronic Acids
The reactivity of pyridinylboronic acids in Suzuki-Miyaura couplings is significantly influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups can impact the nucleophilicity of the boronic acid, while the position of the boronic acid moiety relative to the ring nitrogen can affect catalyst binding and the rate of transmetalation. The following table summarizes the performance of several alternative pyridinylboronic acids in Suzuki-Miyaura coupling reactions, drawing from published literature. It is important to note that the reaction conditions and coupling partners vary across these examples, which may influence the reported yields.
| Boronic Acid Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75-85 |
| (2-Methoxypyridin-3-yl)boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 88 |
| (5-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| (5-Bromopyridin-3-yl)boronic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| (2-Chloropyridin-3-yl)boronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 78 |
Structural Relationships and Alternatives
The choice of an alternative reagent is often guided by structural similarity and the desired electronic properties. The following diagram illustrates the structural relationship between this compound and some of its alternatives, highlighting the variation in substitution patterns.
(5-Chloro-2-methoxypyridin-3-yl)boronic Acid: A Performance Benchmark for Suzuki-Miyaura Cross-Coupling in Drug Discovery
(5-Chloro-2-methoxypyridin-3-yl)boronic acid has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its substituted pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against structurally similar alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic campaigns.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of substrates. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction time, and functional group tolerance. In the context of drug discovery, the efficient synthesis of novel compounds is paramount.
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl/Heteroaryl Bromide | Expected High Yield (based on analogs) | - | - | - | - | - |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 80 | 24 | 75 |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromoquinoline | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 80 | 48 | 68 |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 80 | 70 | 55 |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromo-5-nitrothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 80 | 22 | 62 |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
Yields are based on published data for analogous compounds and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Alternatives to this compound
For challenging Suzuki-Miyaura couplings, or when seeking to optimize reaction conditions, several alternatives to traditional boronic acids are available. These alternatives often offer enhanced stability and may lead to improved yields.
| Alternative Reagent | Key Advantages |
| Potassium (5-Chloro-2-methoxypyridin-3-yl)trifluoroborate | - Increased stability towards protodeboronation.- Crystalline solids that are easier to handle and store. |
| This compound MIDA ester | - Enhanced stability and slow release of the active boronic acid, which can minimize side reactions. |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted pyridylboronic acid. This protocol can be adapted for this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous Na₂CO₃ solution (2 M), 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed aqueous base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Application: p38 MAPK Signaling Pathway
Many of the complex molecules synthesized using this compound and its analogs are designed as inhibitors of key cellular signaling pathways implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in inflammatory responses and is a target for the development of anti-inflammatory drugs.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Experimental Workflow Diagram
The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic and well-controlled workflow. The following diagram illustrates the key steps from reaction setup to product isolation.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and effective reagent for the synthesis of complex molecules of interest in drug discovery. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to other substituted pyridylboronic acids, with the potential for high yields under optimized conditions. For challenging substrates, more stable alternatives such as the corresponding potassium trifluoroborate or MIDA ester should be considered. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
Navigating the "2-Pyridyl Problem": A Comparative Guide to Mechanistic Nuances in Suzuki Reactions of Electron-Rich Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, pivotal for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the inclusion of electron-rich pyridine moieties, specifically through 2-pyridylboronic acids, presents a significant synthetic challenge colloquially known as the "2-pyridyl problem." This guide provides a comprehensive comparison of catalytic systems and strategies to overcome the inherent instability of these crucial building blocks, supported by experimental data and detailed mechanistic insights.
The Challenge: The Dual Threat of Instability and Inertness
The primary obstacle in the Suzuki coupling of 2-pyridylboronic acids is their propensity to undergo a facile protodeborylation, an undesired side reaction that cleaves the C–B bond and replaces it with a C–H bond, thus diminishing the yield of the desired cross-coupled product.[1] This instability is particularly pronounced in 2-pyridylboronic acids due to the influence of the adjacent nitrogen atom.
Furthermore, the electron-rich nature of the pyridine ring can lead to slower rates of transmetalation, a key step in the catalytic cycle. This guide will delve into the mechanistic details of both the productive Suzuki-Miyaura coupling and the competing protodeborylation pathway, offering a data-driven comparison of various approaches to navigate these challenges.
Comparative Performance of Catalytic Systems
The success of a Suzuki reaction with an electron-rich pyridylboronic acid is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different systems.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Pyridylboronates
| Ligand | Catalyst Precursor | Base | Solvent | Aryl Halide | 2-Pyridylboron Reagent | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Bromoanisole | 2-Pyridylboronic acid | Low to Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 4-Chlorotoluene | Lithium triisopropyl 2-pyridylboronate | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | High |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 2-Bromopyridine | 2-Pyridylboronic acid N-phenyldiethanolamine ester | 85 |
Note: Yields are highly substrate and condition dependent and are presented for comparative purposes.
Table 2: Influence of the Boron Reagent on Coupling Efficiency
| 2-Pyridylboron Reagent | Catalyst System | Base | Solvent | Aryl Halide | Yield (%) |
| 2-Pyridylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 4-Iodoanisole | 45 |
| 2-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4-Bromoanisole | 68 |
| Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 4-Bromoanisole | 92 |
| 2-Pyridyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 4-Bromobenzonitrile | 85 |
Mechanistic Pathways: A Tale of Two Cycles
The outcome of a Suzuki reaction with a 2-pyridylboronic acid is determined by the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeborylation pathway.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The Competing Protodeborylation Pathway
Protodeborylation is a non-productive pathway that consumes the boronic acid starting material. For 2-pyridylboronic acids, this process is particularly rapid and can occur under both acidic and basic conditions, with a notable acceleration at neutral pH due to the formation of a zwitterionic intermediate.
Experimental Protocols
To facilitate the comparison and optimization of reaction conditions, detailed experimental protocols for key analyses are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Reaction Screening
This protocol is designed for the parallel screening of different catalysts and ligands for the coupling of a 2-pyridylboron reagent with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridylboron reagent (e.g., MIDA boronate, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and internal standard in the reaction solvent.
-
Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
-
Reaction Setup (in an inert atmosphere):
-
To each well of the reaction block containing a stir bar, add the 2-pyridylboron reagent and the base.
-
Add the appropriate volume of the aryl halide/internal standard stock solution to each well.
-
Add the appropriate volume of the catalyst/ligand stock solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block and place it on a pre-heated hotplate stirrer (e.g., 100 °C).
-
Stir the reactions for a predetermined time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with water.
-
Extract each reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the yield of the desired product relative to the internal standard.
-
Protocol 2: Monitoring Protodeborylation by ¹H NMR Spectroscopy
This protocol allows for the quantification of the rate of protodeborylation of a 2-pyridylboronic acid under specific conditions.
Materials:
-
2-Pyridylboronic acid
-
Buffer solution of desired pH
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 2-pyridylboronic acid in the deuterated solvent.
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In an NMR tube, combine the buffer solution, the internal standard stock solution, and the deuterated solvent.
-
-
NMR Measurement:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Inject a known amount of the 2-pyridylboronic acid stock solution into the NMR tube and start the timer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a proton on the 2-pyridylboronic acid, a proton on the resulting pyridine (protodeborylated product), and the internal standard.
-
Calculate the concentration of the 2-pyridylboronic acid and pyridine at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the 2-pyridylboronic acid versus time to determine the rate of protodeborylation.
-
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the development and optimization of a Suzuki-Miyaura coupling reaction involving a challenging electron-rich pyridylboronic acid.
Conclusion
The successful Suzuki-Miyaura coupling of electron-rich pyridylboronic acids is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms. By mitigating the detrimental effects of protodeborylation through the use of stabilized boron reagents and by accelerating the desired catalytic cycle with highly active, sterically demanding ligands, researchers can effectively incorporate these valuable motifs into complex molecules. The data and protocols presented in this guide offer a framework for the rational design and optimization of these challenging yet crucial transformations in the pursuit of novel pharmaceuticals and advanced materials.
References
Safety Operating Guide
Safe Disposal of (5-Chloro-2-methoxypyridin-3-yl)boronic acid: A Comprehensive Guide
The proper disposal of (5-Chloro-2-methoxypyridin-3-yl)boronic acid is critical for ensuring laboratory safety and environmental protection. This compound, utilized by researchers, scientists, and drug development professionals, must be managed as hazardous waste with strict adherence to established protocols. This guide provides a detailed, step-by-step plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Due to its chemical structure as a halogenated organic compound and a boronic acid derivative, it should be regarded as hazardous.[1][2][3] All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Personal Protective Equipment (PPE):
A summary of the necessary personal protective equipment is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[1][3][5] | To prevent skin contact and potential irritation. |
| Body Protection | A fully fastened lab coat.[1][2][5] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[4] | To avoid inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[1][3]
-
Waste Characterization and Segregation:
-
Waste Collection:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[1]
-
Both solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., solutions containing the compound) should be collected in separate, appropriately labeled containers.[3]
-
-
Labeling:
-
Storage:
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] The waste will then be managed by a licensed hazardous waste disposal company.
-
Spill Management
In the event of a spill, the area should be secured. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance like sand or vermiculite.[1] The absorbed material should then be collected into a sealed, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact the EHS department immediately.[7]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal. The container should be triple-rinsed with a suitable solvent.[8][9] The rinsate from all rinses must be collected and disposed of as liquid hazardous waste.[8][9][10]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
